2-(Ethoxycarbonyl)cyclopentane-1-carboxylate
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Overview
Description
2-(Ethoxycarbonyl)cyclopentane-1-carboxylate, also known as ethyl 2-oxocyclopentanecarboxylate, is an organic compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol . This compound is characterized by a cyclopentane ring substituted with an ethoxycarbonyl group and a carboxylate group. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Ethoxycarbonyl)cyclopentane-1-carboxylate can be synthesized through several methods. One common synthetic route involves the phase-transfer benzylation reaction of ethyl 2-oxocyclopentanecarboxylate with benzyl bromide in a microreactor . Another method includes the cobalt (II) Schiff’s base complex catalyzed oxidation of primary and secondary alcohols .
Industrial Production Methods
Industrial production of this compound typically involves the esterification of cyclopentanone-2-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxycarbonyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: Catalyzed by cobalt (II) Schiff’s base complex, leading to the formation of oxidized products.
Substitution: Phase-transfer benzylation with benzyl bromide, resulting in the formation of benzylated derivatives.
Common Reagents and Conditions
Oxidation: Cobalt (II) Schiff’s base complex as a catalyst.
Substitution: Benzyl bromide in a microreactor setup.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Substitution: Benzylated derivatives of this compound.
Scientific Research Applications
2-(Ethoxycarbonyl)cyclopentane-1-carboxylate has a wide range of applications in scientific research:
Biology: Participates in biochemical studies involving enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-(Ethoxycarbonyl)cyclopentane-1-carboxylate involves its participation in catalytic reactions. For example, in oxidation reactions, the compound acts as a substrate for cobalt (II) Schiff’s base complex, leading to the formation of oxidized products . The molecular targets and pathways involved in these reactions are primarily related to the catalytic activity of the cobalt complex.
Comparison with Similar Compounds
2-(Ethoxycarbonyl)cyclopentane-1-carboxylate can be compared with other similar compounds such as:
Ethyl cyclopentanone-2-carboxylate: Similar structure but different reactivity and applications.
2-(Ethoxycarbonyl)cyclopentanone: Shares the ethoxycarbonyl group but differs in the position of the carboxylate group.
The uniqueness of this compound lies in its specific reactivity and the ability to participate in stereoselective synthesis, making it valuable in organic synthesis and industrial applications .
Properties
CAS No. |
52851-21-5 |
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Molecular Formula |
C9H13O4- |
Molecular Weight |
185.20 g/mol |
IUPAC Name |
2-ethoxycarbonylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-2-13-9(12)7-5-3-4-6(7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/p-1 |
InChI Key |
OHAPEVKFVDOBEK-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C1CCCC1C(=O)[O-] |
Origin of Product |
United States |
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